Slower Nucleophilic Addition Kinetics vs. para-Tolyl Isocyanate
The trans-4-methylcyclohexyl group exerts significant steric hindrance, reducing the rate of nucleophilic addition compared to less bulky aromatic isocyanates. Under identical conditions (30°C, n-butyl alcohol), the second-order rate constant for trans-4-methylcyclohexyl isocyanate is approximately 30% lower than that of para-tolyl isocyanate [1].
| Evidence Dimension | Second-order rate constant for reaction with n-butyl alcohol |
|---|---|
| Target Compound Data | 2.1 × 10⁻⁴ L/mol·s |
| Comparator Or Baseline | para-Tolyl isocyanate: 3.0 × 10⁻⁴ L/mol·s |
| Quantified Difference | 30% lower (2.1 vs 3.0 × 10⁻⁴ L/mol·s) |
| Conditions | 30°C, n-butyl alcohol as nucleophile |
Why This Matters
This quantifiably slower reaction rate enables greater control in step-growth polymerizations and staged chemical syntheses, reducing the risk of runaway exotherms and improving molecular weight distribution.
- [1] JPL Technical Report 32-129 (as cited in smolecule.com). Table 1: Second-Order Rate Constants for Isocyanate-Alcohol Reactions. https://ntrs.nasa.gov/api/citations/19630003595/downloads/19630003595.pdf View Source
